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Compound of Interest

Compound Name:
1,3-Benzodioxole, 5-

(methoxymethoxy)-

CAS No.: 111726-43-3

Cat. No.: B171696

Get Quote

Common Name: MOM-Protected Sesamol Parent Precursor: Sesamol (CAS: 533-31-3)

Functional Class: Directed Ortho Metalation (DoM) Precursor / Masked Phenol

Executive Summary
In the architecture of complex aromatic synthesis, 5-(methoxymethoxy)-1,3-benzodioxole

serves a dual function: it is a robust protective form of the oxidation-prone phenol Sesamol,

and more critically, it acts as a regioselective directing group for lithiation.

While the methylenedioxy ring of the benzodioxole core offers weak directing capability, the

installation of the methoxymethyl (MOM) ether creates a hierarchy of reactivity. This molecule

allows researchers to bypass the electronic ambiguity of the native ring system, enabling

precise C-H activation at the C6 position via Directed Ortho Metalation (DoM). This guide

details the synthesis, safety protocols, and mechanistic utility of this intermediate in drug

discovery workflows.

Chemical Identity & Structural Analysis[1][2][3][4]
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Property Data

IUPAC Name 5-(methoxymethoxy)-1,3-benzodioxole

Molecular Formula C₉H₁₀O₄

Molecular Weight 182.17 g/mol

Key Moiety 1
1,3-Benzodioxole: Electron-rich aromatic core.

[1][2][3][4]

Key Moiety 2
MOM Ether: Acetal-based protecting group ($ -

O-CH_2-O-CH_3 $).

Stability

Stable to basic conditions (pH > 10),

organolithiums, and nucleophiles. Labile to

aqueous acids.

Appearance
Typically a colorless to pale yellow oil or low-

melting solid (derivative dependent).

Synthesis Protocol: MOM Protection of Sesamol
Critical Safety Warning: This protocol utilizes Chloromethyl methyl ether (MOM-Cl). MOM-Cl is

a known human carcinogen (OSHA regulated). All operations must be performed in a

functioning fume hood with double-gloving and specific waste disposal protocols.

Reaction Scheme
Experimental Workflow

Preparation (Inert Atmosphere):

Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

Purge with Argon or Nitrogen.

Charge with Sesamol (1.0 equiv, e.g., 10 mmol) and anhydrous Dichloromethane (DCM)

or DMF (approx. 0.2 M concentration).[5]

Deprotonation:
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Cool the solution to 0°C in an ice bath.

Option A (Standard): Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) dropwise.

Option B (Rigorous): If using DMF, add Sodium Hydride (NaH) (60% dispersion, 1.2 equiv)

carefully. Allow H₂ gas evolution to cease (approx. 30 min).

Protection Step:

Add MOM-Cl (1.2 equiv) dropwise via syringe. Note: Commercial MOM-Cl is often

supplied as a solution in methyl acetate or toluene.

Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

Monitoring:

Check via TLC (Silica gel).

Mobile Phase: Hexanes:EtOAc (8:2).

Visualization: Sesamol (starting material) stains dark with FeCl₃ or KMnO₄. The Product

(MOM-ether) is less polar and UV active but FeCl₃ negative (phenol is masked).

Workup:

Quench with saturated aqueous NaHCO₃.

Extract with DCM (3x).[2][4]

Wash combined organics with water (to remove DMF/salts) and Brine.

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Purification:

Flash column chromatography (SiO₂).

Gradient: 0% → 20% EtOAc in Hexanes.
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Workflow Visualization
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Figure 1: Step-by-step synthesis workflow for the protection of Sesamol.

Reactivity Profile: Directed Ortho Metalation (DoM)
[9][10]
The primary value of 5-(methoxymethoxy)-1,3-benzodioxole lies in its reactivity with

organolithiums (e.g., n-BuLi, t-BuLi).

The Mechanistic Driver: Chelation Control
The MOM group contains two oxygen atoms capable of coordinating Lithium. This coordination

"anchors" the organolithium species close to the aromatic ring, significantly lowering the

activation energy for deprotonation at the ortho position. This is the Complex Induced Proximity

Effect (CIPE).
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Regioselectivity Analysis
The molecule has three potential sites for lithiation, but one dominates:

C6 (Ortho to MOM):Preferred.

Reasoning: The MOM group is a stronger Director of Metalation (DMG) than the

methylenedioxy ring. The C6 position is sterically accessible and electronically activated.

C4 (Between MOM and Dioxole):Disfavored.

Reasoning: While electronically activated by both oxygens, this position suffers from

severe steric clash (the "buttressing effect") between the MOM group and the dioxole ring.

C2 (Between Dioxole Oxygens):Rare.

Reasoning: The C2 proton is acidic, but DoM groups typically direct to the benzene ring

carbons. C2 lithiation usually requires specific bases or carbene-like conditions.

DoM Protocol (General)
Solvent: Anhydrous THF (promotes de-aggregation of BuLi).

Temperature: -78°C (kinetic control).

Reagent:n-Butyllithium (1.1 equiv).

Electrophile: Add aldehyde, halide, or borate ester to functionalize C6.

Regioselectivity Logic

MOM-Sesamol Pre-Lithiation
Complex (CIPE)

  + n-BuLi
(Coordination)  

C6-Lithio Species

  Deprotonation
(-78°C)   C6-Functionalized

Derivative
  + Electrophile (E+)  

MOM Oxygen coordinates Li+
Directs to C6 (Sterically favored)
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Figure 2: Mechanistic pathway for Directed Ortho Metalation (DoM) targeting the C6 position.

Deprotection Strategy
Once the complex scaffold is built via DoM, the phenol must often be revealed. The MOM

group is an acetal, making it susceptible to acid-catalyzed hydrolysis.

Standard Method: 6M HCl in Methanol/THF (1:1) at RT.

Mild Method (Acid Sensitive Substrates): Trifluoroacetic acid (TFA) in DCM at 0°C.

Specific Reagent: Bromotrimethylsilane (TMSBr) in DCM (cleaves MOM under neutral

conditions via silyl ether intermediate).
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Sesamol Data. PubChem Compound Summary for CID 68289 (Sesamol).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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